5-Sulfo-2-amino benzoic acid sodium salt

Description

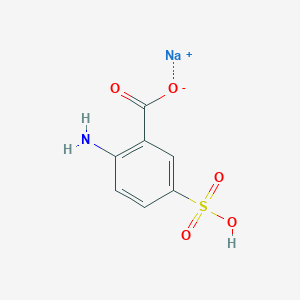

Sodium 2-amino-5-sulfobenzoate (CAS 3577-63-7) is an organic sodium salt with the molecular formula C₇H₇NO₅S and a molecular weight of 217.20 g/mol . It is commonly used in research settings, particularly in synthetic chemistry and materials science. Key identifiers include PubChem ID 19151 and InChI Key MJNYPLCGWXFYPD-UHFFFAOYSA-N. Its structure features an amino group (-NH₂) at the 2-position and a sulfonate group (-SO₃⁻) at the 5-position on the benzene ring (Figure 1).

Properties

CAS No. |

83763-38-6 |

|---|---|

Molecular Formula |

C7H5NNa2O5S |

Molecular Weight |

261.16 g/mol |

IUPAC Name |

disodium;2-amino-5-sulfonatobenzoate |

InChI |

InChI=1S/C7H7NO5S.2Na/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;;/h1-3H,8H2,(H,9,10)(H,11,12,13);;/q;2*+1/p-2 |

InChI Key |

HAYHCHOJIKWVEY-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-amino-5-sulfobenzoate typically involves the sulfonation of 2-aminobenzoic acid. This process can be carried out using sulfuric acid or chlorosulfonic acid under controlled conditions to introduce the sulfonic acid group. The resulting 2-amino-5-sulfobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of Sodium 2-amino-5-sulfobenzoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Sodium 2-amino-5-sulfobenzoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfonic acid derivatives.

Reduction: Reduction reactions can convert it back to its parent amine compound.

Substitution: It can participate in nucleophilic substitution reactions, where the amino or sulfonic groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various substituted benzoates .

Scientific Research Applications

Sodium 2-amino-5-sulfobenzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex organic molecules.

Biology: It serves as a reagent in biochemical assays and studies involving enzyme interactions.

Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of Sodium 2-amino-5-sulfobenzoate involves its interaction with specific molecular targets. The sulfonic acid group can form strong ionic bonds with various biomolecules, influencing their structure and function. This interaction can affect enzymatic activity, protein folding, and other biochemical processes .

Comparison with Similar Compounds

Sodium 2-amino-4-sulfonatobenzoate (CAS 93982-51-5)

- Molecular Formula: C₇H₆NO₅S⁻·Na⁺

- Similarity Score : 0.95

- Structural Difference : The sulfonate group is at the 4-position instead of the 5-position (Figure 2).

- Implications : Positional isomerism may alter solubility and reactivity. For example, the 4-sulfonato derivative could exhibit different hydrogen-bonding patterns in crystal structures, affecting its application in coordination chemistry.

- Safety: No specific hazard data provided, but sulfonated aromatic compounds generally require similar precautions to avoid skin/eye contact.

2-Hydrazinyl-4-sulfobenzoic Acid (CAS 77734-51-1)

- Molecular Formula : C₇H₈N₂O₅S

- Similarity Score : 0.88

- Structural Difference: Replaces the amino group with a hydrazinyl (-NH-NH₂) group and positions the sulfonic acid at the 4-position.

- However, hydrazine derivatives are often more reactive and toxic.

- Safety : Likely higher toxicity due to the hydrazine group, necessitating stringent handling protocols.

2-(Methylamino)-5-sulfobenzoic Acid (CAS 89-42-9)

- Molecular Formula: C₈H₉NO₅S

- Molar Mass : 231.23 g/mol

- Structural Difference: The amino group is methylated (-NHCH₃), increasing lipophilicity (Figure 3).

- Implications : Enhanced lipid solubility could improve bioavailability in drug delivery systems. This compound may serve as an intermediate in agrochemical or pharmaceutical synthesis.

- Safety: No explicit hazard data, but methylated amines can release toxic fumes under decomposition.

5-Sulfosalicylic Acid (CAS 97-05-2)

- Molecular Formula : C₇H₆O₆S

- Relevant Use : Laboratory reagent for protein precipitation .

- Structural Difference: Replaces the amino group with a hydroxyl (-OH) group at the 2-position (Figure 4).

- Implications: The hydroxyl group enables chelation of metal ions, making it useful in analytical chemistry. Unlike the amino derivative, it lacks basicity, altering its pH-dependent solubility.

- Safety : Similar hazards (skin/eye irritation) but with additional risks due to acidic hydroxyl groups.

Data Tables

Table 1. Structural and Physical Properties

Table 2. Hazard Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.